molecular formula C6H13ClN2 B1449638 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride CAS No. 16011-89-5

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride

Cat. No.: B1449638
CAS No.: 16011-89-5
M. Wt: 148.63 g/mol
InChI Key: QLHYVNRWFCOPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride is a chemical compound with the molecular formula C6H13ClN2. It is a white crystalline powder and is primarily used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride typically involves the reaction of acrylonitrile with dimethylamine. The reaction is carried out in a reaction vessel with stirring and jacketed water to maintain an appropriate temperature. Dimethylamine gas is introduced until the desired amount is reached, and the reaction proceeds for about an hour .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme reactions and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(methylamino)propanenitrile: The base compound without the hydrochloride group.

    2,2-Dimethyl-3-(ethylamino)propanenitrile: Similar structure but with an ethyl group instead of a methyl group.

    2,2-Dimethyl-3-(dimethylamino)propanenitrile: Contains an additional methyl group on the amino nitrogen.

Uniqueness

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride group enhances its solubility in water and other polar solvents, making it more versatile for various applications .

Properties

IUPAC Name

2,2-dimethyl-3-(methylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-6(2,4-7)5-8-3;/h8H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHYVNRWFCOPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.